molecular formula C17H25N3O5S B12094216 2',3'-o-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine

2',3'-o-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine

Cat. No.: B12094216
M. Wt: 383.5 g/mol
InChI Key: IFJTVPASSJKUFD-UHFFFAOYSA-N
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Description

2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

The synthesis of 2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the thiouridine moiety.

    Reduction: This reaction can be used to reduce any oxidized forms of the compound back to its original state.

    Substitution: This reaction can involve the replacement of functional groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The molecular targets and pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways .

Comparison with Similar Compounds

2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine is unique among purine nucleoside analogs due to its specific structure and the presence of the pyrrolidinomethyl and thiouridine moieties. Similar compounds include:

  • 2’,3’-O-Isopropylidene-5-methyl-2-thiouridine
  • 2’,3’-O-Isopropylidene-5-ethyl-2-thiouridine
  • 2’,3’-O-Isopropylidene-5-propyl-2-thiouridine

These compounds share similar structural features but differ in the specific substituents attached to the nucleoside analog .

Properties

Molecular Formula

C17H25N3O5S

Molecular Weight

383.5 g/mol

IUPAC Name

1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C17H25N3O5S/c1-17(2)24-12-11(9-21)23-15(13(12)25-17)20-8-10(14(22)18-16(20)26)7-19-5-3-4-6-19/h8,11-13,15,21H,3-7,9H2,1-2H3,(H,18,22,26)

InChI Key

IFJTVPASSJKUFD-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CN4CCCC4)CO)C

Origin of Product

United States

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